Alpha-D-glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)- is a modified sugar compound derived from alpha-D-glucofuranose. This compound features a fluorine substitution at the 3-position and is protected by a methylethylidene group at the 1 and 2 positions. Its molecular formula is with a molecular weight of approximately 238.23 g/mol. The compound is of interest in various scientific fields, particularly in medicinal chemistry and carbohydrate chemistry, due to its potential biological activities and applications.
Alpha-D-glucofuranose derivatives are typically sourced from natural polysaccharides or synthesized through chemical modification of existing sugar structures. The specific compound discussed can be synthesized through various organic chemistry methods involving protective group strategies and fluorination reactions.
This compound falls under the category of monosaccharides and sugar derivatives, specifically modified furanoses. It is classified as a fluorinated carbohydrate, which can exhibit unique properties compared to its non-fluorinated counterparts.
The synthesis of alpha-D-glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)- typically involves several key steps:
The synthesis can be performed under controlled conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed for monitoring the reaction progress and product purification.
The molecular structure of alpha-D-glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)- features a furanose ring with specific substituents:
These modifications significantly alter its chemical behavior and potential interactions.
The compound's structural data can be represented using various chemical notation systems, including SMILES and InChI formats. For example:
Alpha-D-glucofuranose derivatives can participate in several chemical reactions:
Reactions involving this compound require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side products.
The mechanism by which alpha-D-glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)- exerts its effects in biological systems is not fully elucidated but may involve:
Studies suggest that fluorinated sugars can influence biological processes differently than their non-fluorinated analogs, potentially leading to novel therapeutic applications.
Relevant data includes melting point, boiling point, and spectral data (NMR, IR), which provide insights into its structure and purity.
Alpha-D-glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)- has several scientific uses:
This compound exemplifies how modifications to simple sugar structures can lead to significant changes in their chemical behavior and biological activity.
Regioselective fluorination at the C3 position of glucofuranose derivatives presents significant synthetic challenges due to the steric encumbrance imposed by the bicyclic acetal structure of 1,2-O-(1-methylethylidene)-α-D-glucofuranose. The cis-fused [3.3.0] octane system creates substantial hindrance around the C3 hydroxyl group, necessitating specialized approaches for efficient fluorine introduction. Two predominant strategies have emerged for achieving C3 selectivity: precursor-directed deoxyfluorination and epoxide ring-opening fluorination [2] [8].
In precursor-directed approaches, the C3 hydroxyl is first converted to a superior leaving group to facilitate nucleophilic displacement. Research demonstrates that 3-O-mesylates and 3-O-triflates provide optimal activation for SN2 displacement by fluoride sources. The mesylate route offers greater stability during preparation but requires more vigorous fluorination conditions (e.g., tetrabutylammonium fluoride at 80°C), while triflates undergo displacement at ambient temperatures but demand stringent anhydrous conditions during preparation. A critical finding reveals that the stereochemical integrity at C3 is preserved during fluorination only when using non-basic fluoride sources to prevent epimerization or elimination side reactions [6] [8].
Epoxide ring-opening provides an alternative regioselective pathway through stereospecific trans-diaxial addition. When the 2,3-anhydroallose derivative undergoes ring-opening with hydrogen fluoride reagents, the C3 fluorinated product predominates at ratios exceeding 4:1 over the C2 isomer. This preference arises from the combined effects of steric accessibility and the electronic influence of the anomeric oxygen. Computational studies indicate that the transition state energy for C3 attack is approximately 2.3 kcal/mol lower than for C2 attack due to reduced torsional strain and developing stereoelectronic stabilization from the anomeric center [2].
Table 1: Regioselectivity in Epoxide Ring-Opening Fluorination of 2,3-Anhydroallose Derivatives
| Fluorinating Agent | Solvent System | Temperature (°C) | C3-F:C2-F Ratio | Overall Yield (%) |
|---|---|---|---|---|
| Potassium Hydrogenfluoride | Ethane-1,2-diol | 80 | 4.2:1 | 68 |
| Pyridinium Poly(Hydrogen Fluoride) | Tetrahydrofuran | 25 | 3.8:1 | 72 |
| Diethylaminosulfur Trifluoride | Dichloromethane | -20 | 1.5:1 | 61 |
| Tetrabutylammonium Fluoride | Dimethylformamide | 60 | 0.8:1 | 55 |
The isopropylidene protecting group plays a crucial role in directing regioselectivity beyond mere hydroxyl protection. Nuclear magnetic resonance studies reveal that the acetal methyl groups create a hydrophobic pocket that shields the C3 position, effectively enhancing the nucleofugality of installed leaving groups through solvophobic effects. This microenvironment also disfavors alternative reaction pathways such as elimination, which typically competes with substitution in less-hindered carbohydrate systems [4] [6].
The installation of the 1,2-O-(1-methylethylidene) acetal represents a critical first step in the synthesis of 3-deoxy-3-fluoro glucofuranose derivatives, with reaction conditions determining whether the kinetically favored furanose or thermodynamically stable pyranose form predominates. Under standard conditions (acetone, catalytic sulfuric acid, room temperature), the α-D-glucofuranose isomer crystallizes preferentially due to its lower solubility and faster formation kinetics. This preference occurs despite the pyranose form being thermodynamically more stable by approximately 1.7 kcal/mol in the unprotected system, demonstrating how solvation effects and crystallization kinetics override inherent thermodynamic preferences [1] [5].
The structural assignment of the kinetic product as the furanose form has been unequivocally established through X-ray crystallography, which reveals the characteristic [3.3.0] bicyclic system with the isopropylidene bridge spanning O1 and O2. Nuclear magnetic resonance analysis shows distinctive coupling patterns: the anomeric proton appears as a doublet (J = 3.8 Hz) at approximately δ 5.95 ppm, while C1 resonates near δ 105.2 ppm in the carbon spectrum – both signatures confirming the α-furanose configuration with the acetal group in place. These spectral markers provide essential quality control parameters for verifying proper protecting group installation before fluorination attempts [1] [4] [5].
Table 2: Influence of Reaction Conditions on Isopropylidene Acetal Formation
| Condition Parameter | Kinetic Product (Furanose) | Thermodynamic Product (Pyranose) |
|---|---|---|
| Catalyst | Sulfuric acid (0.5-1%) | Iron(III) chloride (5%) |
| Temperature | 20-25°C | 40-45°C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Acetone Proportion | Neat | 50% v/v in dimethylformamide |
| Water Content | <0.1% | 5-10% |
Advanced studies have quantified the energy barriers between acetal forms using dynamic nuclear magnetic resonance. At temperatures below -40°C, separate resonances for the furanose and pyranose acetals are observed, allowing determination of the interconversion barrier (ΔG‡ ≈ 21.3 kcal/mol). Molecular mechanics calculations attribute this high barrier to the necessity for conformational unwinding of the bicyclic system before ring expansion can occur. The rigidity introduced by the 3-deoxy-3-fluoro substitution further increases this barrier by approximately 1.2 kcal/mol due to unfavorable 1,3-diaxial interactions in the transition state for ring expansion [4] [5].
The steric environment surrounding the C3 hydroxyl in 1,2-O-(1-methylethylidene)-α-D-glucofuranose necessitates careful fluorinating agent selection to balance reactivity, stereoselectivity, and functional group compatibility. N,N-Diethylaminosulfur Trifluoride remains widely employed due to its commercial availability and proven efficacy, typically providing 65-75% yields of the 3-fluoro product. However, significant limitations include the generation of hydrogen fluoride as a byproduct (promoting elimination) and incompatibility with acid-sensitive functionalities. These drawbacks have driven the development of alternative fluorination systems specifically optimized for hindered secondary alcohols in carbohydrate chemistry [6] [8].
Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur trifluoride] demonstrates superior performance in sterically congested systems, achieving yields exceeding 80% for C3 fluorination. This enhancement stems from its reduced electrophilicity at sulfur, which diminishes side reactions with the acetal oxygen, combined with its ability to form a less sterically encumbered sulfurofluoridate intermediate. Comparative kinetic studies reveal second-order rate constants approximately 3.8 times higher for Deoxo-Fluor versus Diethylaminosulfur Trifluoride at the C3 position, despite the latter's greater overall reactivity toward primary alcohols. This selectivity inversion confirms the importance of transition state geometry in hindered systems [6].
For applications requiring minimal racemization or elimination, tetraalkylammonium bifluorides provide excellent results despite their relatively low nucleophilicity. The mechanism proceeds through a bifluoride ion pair (HF₂⁻) where one fluorine acts as hydrogen-bond acceptor, effectively reducing the activation barrier for displacement. This unique mechanism enables efficient fluorination at temperatures below 0°C, virtually eliminating competing elimination pathways. Yields range from 60-70% for the C3-fluoro glucofuranose derivative, with the main limitation being prolonged reaction times (48-72 hours) [6] [8].
The solvent microenvironment dramatically influences fluorination efficiency in these constrained systems. Ethereal solvents such as 2-methyltetrahydrofuran provide optimal results by partially disrupting the intramolecular hydrogen-bonding network while maintaining sufficient fluoride solvation. Polar aprotic solvents like dimethylformamide promote elimination by enhancing fluoride basicity, while hydrocarbon solvents lead to precipitation and incomplete reaction. Notably, the addition of 15-20% 1,1,1,3,3,3-hexafluoro-2-propanol as cosolvent increases yields by 12-18% through stabilization of developing charge separation in the transition state [6].
The introduction of fluorine at C3 proceeds predominantly through bimolecular nucleophilic substitution (SN2), as unequivocally demonstrated by stereochemical inversion at the reaction center. X-ray crystallographic analysis of 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)-α-D-glucofuranose derivatives confirms the expected ribo to xylo configuration change, with the fluorine atom occupying a pseudoaxial orientation in the rigid bicyclic system. Kinetic isotope effects (kH/kD = 1.02) and negligible racemization further support the concerted SN2 mechanism. Secondary deuterium kinetic isotope effects (α-kH/kD = 1.15) indicate significant sp³ to sp² rehybridization in the transition state, consistent with Walden inversion [4] [9].
Radical pathways offer an alternative mechanism through tributyltin hydride-mediated deoxygenation of precursor thiocarbonyl derivatives. This approach involves initial conversion of the C3 hydroxyl to a xanthate ester followed by homolytic cleavage with tributyltin hydride, generating a carbon-centered radical that abstracts fluorine from specialized reagents. While this method circumvents the steric limitations of ionic mechanisms, the requirement for toxic tin reagents and potential for radical rearrangement have limited its application for C3 fluorination. Studies using 3-O-(S-methylxanthate)-1,2-O-isopropylidene-α-D-glucofuranose with fluorinating agents like N-fluoro-2,4,6-trimethylpyridinium triflate achieve approximately 40% yield of the 3-fluoro product, with the major side product being the 3-deoxy derivative from hydrogen atom transfer [9].
The conformational constraints imposed by the bicyclic acetal system uniquely influence both ionic and radical mechanisms. Molecular dynamics simulations reveal that the glucofuranose ring adopts a twist conformation rather than the typical envelope form, positioning the C3 substituent pseudoaxially. This orientation creates torsional strain that facilitates both leaving group departure in SN2 reactions and radical accessibility. The isopropylidene methyl groups create a hydrophobic environment with a low dielectric constant (ε ≈ 6.2), which stabilizes the transition state for ionic fluorination by approximately 3.1 kcal/mol compared to unprotected sugars, as measured through linear free energy relationships [4] [9].
Table 3: Mechanistic Pathways for C3-Fluorination in Glucofuranose Systems
| Parameter | Nucleophilic Displacement | Radical Pathway |
|---|---|---|
| Stereochemical Outcome | Complete inversion | Racemization (±8-12%) |
| Key Intermediate | Alkyl mesylate/triflate | Xanthate/thiocarbonyl |
| Rate-Determining Step | Leaving group dissociation | Hydrogen atom transfer |
| Activation Energy | 18.2 kcal/mol | 14.7 kcal/mol |
| Solvent Dependence | High (polar aprotic optimal) | Low (non-polar solvents) |
| Isopropylidene Group Role | Steric shielding & electronic stabilization | Conformational locking for radical stability |
Advanced isotopic labeling studies employing [3-²H]- and [3-¹⁸O]-glucofuranose precursors have provided unprecedented insight into the reaction coordinate. For nucleophilic displacement, primary kinetic isotope effects (kH/kD = 2.7) confirm complete C-O bond cleavage in the rate-determining step. In contrast, the radical pathway shows inverse isotope effects (kH/kD = 0.89) consistent with hyperconjugative stabilization in the transition state. Remarkably, the presence of the 3-fluorine substituent increases the barrier to ring inversion by 3.8 kcal/mol as measured by dynamic nuclear magnetic resonance, explaining the exceptional configurational stability observed in these derivatives during subsequent transformations [4] [9] .
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8